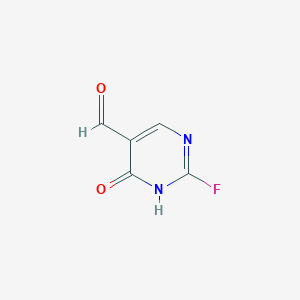
2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
Beschreibung
2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Eigenschaften
CAS-Nummer |
161123-95-1 |
|---|---|
Molekularformel |
C5H3FN2O2 |
Molekulargewicht |
142.09 g/mol |
IUPAC-Name |
2-fluoro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H,7,8,10) |
InChI-Schlüssel |
GVSKNEUJYYLNKS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
Synonyme |
5-Pyrimidinecarboxaldehyde, 2-fluoro-1,4-dihydro-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the reaction of fluorinated precursors with pyrimidine derivatives. One common method includes the condensation of fluorinated aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to achieve the desired product with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


